

The Structural Basis of DHODH-IN-22 Inhibition: A Technical Guide

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Compound of Interest

Compound Name: *Dhodh-IN-22*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for the inhibition of dihydroorotate dehydrogenase (DHODH) by the potent inhibitor **Dhodh-IN-22**. By examining the molecular interactions, enzymatic kinetics, and experimental methodologies, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this significant therapeutic target.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.^[1] This pathway is crucial for the synthesis of nucleotides, which are essential for DNA and RNA replication.^[2] Consequently, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway.^{[1][3]} This dependency makes DHODH an attractive target for therapeutic intervention in oncology, autoimmune diseases, and viral infections.^{[2][4]} **Dhodh-IN-22** has emerged as a highly potent and selective inhibitor of DHODH, demonstrating significant potential in preclinical studies.^[5]

Quantitative Analysis of Dhodh-IN-22 Inhibition

Dhodh-IN-22 is a potent inhibitor of human DHODH with activity in the nanomolar range. Its inhibitory capacity has been quantified through various biochemical and cellular assays.

Compound	Assay Type	IC50 (nM)	Cell Line	Reference
Dhodh-IN-22	Enzymatic Assay	0.3	-	[5]
Dhodh-IN-22	Antiproliferative Assay	0.4	MOLM-13	[5]
Dhodh-IN-22	Antiproliferative Assay	1.4	THP-1	[5]

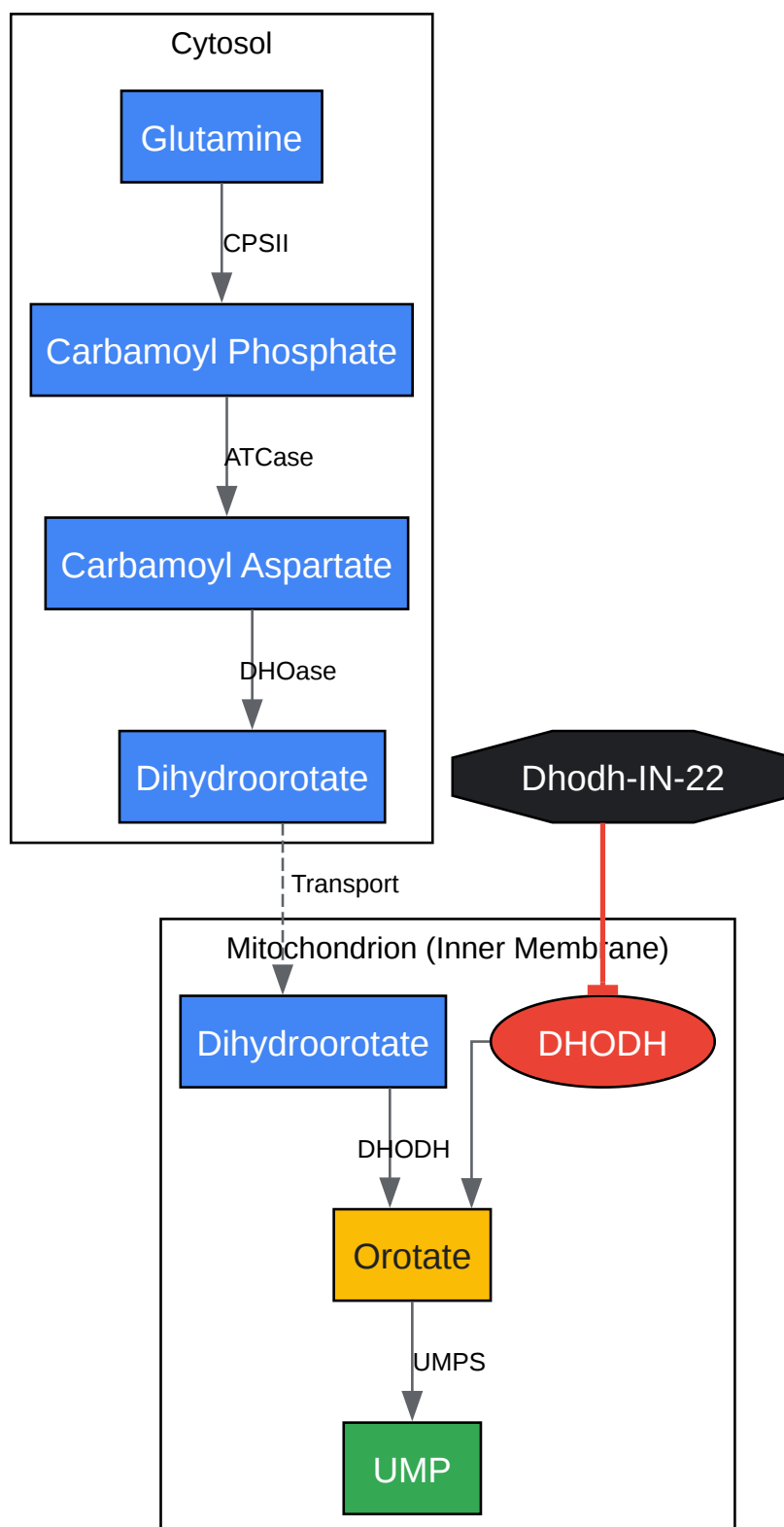
Structural Basis of Inhibition

The inhibitory action of compounds similar to **Dhodh-IN-22** is elucidated through high-resolution crystal structures of human DHODH in complex with the inhibitor. These structures reveal that the inhibitor binds within a tunnel-shaped pocket that leads to the flavin mononucleotide (FMN) cofactor.[6][7] This binding site is competitive with the binding of ubiquinone, the natural electron acceptor for the enzyme.[8][9]

The binding of the inhibitor is stabilized by a network of hydrophobic interactions and hydrogen bonds with key residues in the active site. While the specific crystal structure of **Dhodh-IN-22** in complex with DHODH is not publicly detailed in the search results, analysis of related inhibitors reveals interactions with residues such as M43, L46, L58, F62, F98, M111, and L359.[6] Hydrogen bonds are often formed with residues like R136 and Y38.[6] The high potency of **Dhodh-IN-22** is likely attributable to a highly optimized set of interactions within this binding pocket.

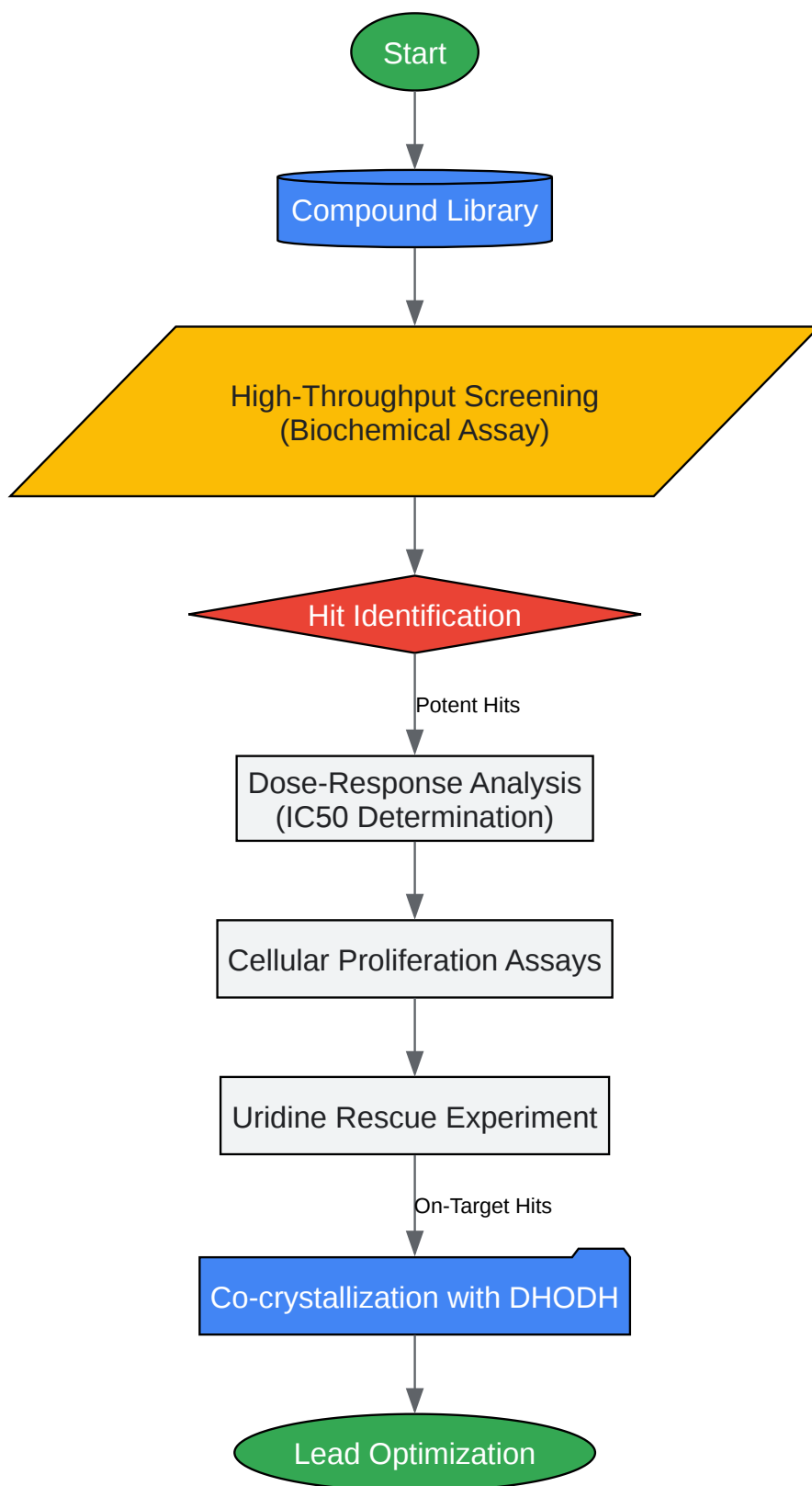
Signaling Pathways and Experimental Workflows

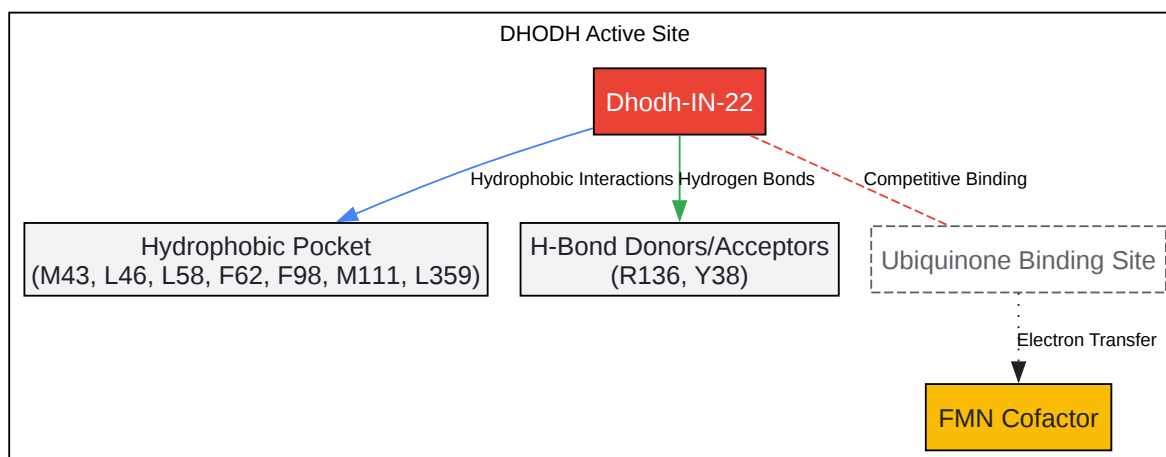
To understand the context of **Dhodh-IN-22**'s action, it is important to visualize the relevant biological pathway and the experimental procedures used to characterize its inhibitory effects.



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Caption: De novo pyrimidine biosynthesis pathway highlighting the role and inhibition of DHODH.





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- To cite this document: BenchChem. [The Structural Basis of DHODH-IN-22 Inhibition: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577344#structural-basis-of-dhodh-in-22-inhibition]

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